molecular formula C12H13NO3 B13615440 Methyl (e)-3-(4-acetamidophenyl)acrylate

Methyl (e)-3-(4-acetamidophenyl)acrylate

Cat. No.: B13615440
M. Wt: 219.24 g/mol
InChI Key: NVPUAPCWSYBSQR-VMPITWQZSA-N
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Description

Methyl (e)-3-(4-acetamidophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a methyl ester group and an acetamidophenyl group attached to an acrylate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (e)-3-(4-acetamidophenyl)acrylate typically involves the esterification of 3-(4-acetamidophenyl)acrylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-(4-acetamidophenyl)acrylic acid+methanolcatalystMethyl (e)-3-(4-acetamidophenyl)acrylate+water\text{3-(4-acetamidophenyl)acrylic acid} + \text{methanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 3-(4-acetamidophenyl)acrylic acid+methanolcatalyst​Methyl (e)-3-(4-acetamidophenyl)acrylate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (e)-3-(4-acetamidophenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate group to an alkane.

    Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 3-(4-acetamidophenyl)acrylic acid.

    Reduction: Formation of 3-(4-acetamidophenyl)propanoate.

    Substitution: Formation of substituted acetamidophenyl derivatives.

Scientific Research Applications

Methyl (e)-3-(4-acetamidophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and adhesives due to its reactive acrylate group.

Mechanism of Action

The mechanism of action of Methyl (e)-3-(4-acetamidophenyl)acrylate involves its interaction with specific molecular targets. The acrylate group can undergo polymerization reactions, forming cross-linked networks that are useful in various applications. The acetamidophenyl group can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl acrylate: Similar structure but lacks the methyl ester group.

    Methyl 3-(4-acetamidophenyl)propanoate: Similar structure but has a saturated alkane backbone instead of an acrylate group.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl (E)-3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C12H13NO3/c1-9(14)13-11-6-3-10(4-7-11)5-8-12(15)16-2/h3-8H,1-2H3,(H,13,14)/b8-5+

InChI Key

NVPUAPCWSYBSQR-VMPITWQZSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)OC

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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